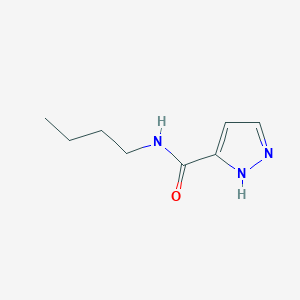

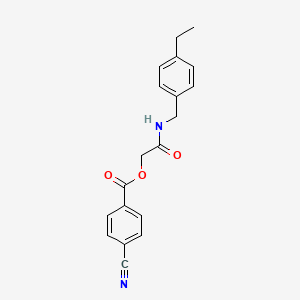

![molecular formula C19H16N4O2 B2527112 6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 685107-35-1](/img/structure/B2527112.png)

6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibacterial Activity

6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have been identified as compounds with potential antibacterial activity. These compounds, part of the broader 1,2,4-triazole and triazolopyrimidine families, have shown promising broad-spectrum antibacterial activity against diverse clinically significant organisms, including drug-resistant forms of bacteria like Staphylococcus aureus. Their mechanisms of action include the inhibition of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription, as well as efflux pumps and penicillin-binding proteins. The dual or multiple antibacterial mechanisms of action make these compounds particularly effective against resistant strains (Li & Zhang, 2021).

Optical Sensing and Medicinal Applications

Pyrimidine derivatives, including those with triazolo[1,5-a]pyrimidine scaffolds, are notable for their roles in the development of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are not only pivotal in sensing applications but also possess a range of biological and medicinal uses. The versatility of pyrimidine derivatives in both sensing materials and their pharmacological significance underscores their potential in diverse scientific research applications, from diagnostics to therapeutic interventions (Jindal & Kaur, 2021).

Novel Drug Synthesis

The synthesis of novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives, including those related to the triazolo[1,5-a]pyrimidine family, has been a focus of recent pharmaceutical research. These compounds have been explored for their potential in treating a variety of conditions, including inflammatory diseases, infectious diseases, cancer, and more. Their diverse biological activities and potential for structural variation make them a valuable target for the development of new medications (Ferreira et al., 2013).

Optoelectronic Materials

Compounds featuring the triazolo[1,5-a]pyrimidine structure have been applied in the creation of novel optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proved valuable for developing materials with photo- and electroluminescent properties. This includes applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, demonstrating the significant impact of these compounds beyond medicinal chemistry (Lipunova et al., 2018).

Orientations Futures

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could focus on further exploring the potential of these compounds in various therapeutic areas, including their potential as isosteric replacements for purines . Additionally, further studies could investigate the synthesis of new compounds using copper-catalyzed 1,3 dipolar cycloaddition reactions .

Mécanisme D'action

Target of Action

Triazolopyrimidines are often studied for their potential as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This can activate or deactivate the target proteins, affecting various cellular processes.

Biochemical Pathways

The inhibition of kinases can affect numerous biochemical pathways, as these enzymes are involved in many cellular processes, including cell growth, division, and death. By inhibiting specific kinases, it may be possible to disrupt the growth of cancer cells or modulate immune responses .

Result of Action

The cellular effects of “6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine” would depend on the specific kinases it inhibits. In general, kinase inhibitors can lead to changes in cell growth, division, and survival .

Propriétés

IUPAC Name |

6,7-bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O2/c1-24-15-7-3-13(4-8-15)17-11-20-19-21-12-22-23(19)18(17)14-5-9-16(25-2)10-6-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCZBXUUISTBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N3C(=NC=N3)N=C2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-Methyl-N-[1-(4-methylsulfonylphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2527031.png)

![9-Oxa-2-azaspiro[5.5]undecan-5-one hydrochloride](/img/structure/B2527035.png)

![N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2527037.png)

![(2E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropyl-2-[(dimethylamino)methylidene]propane-1,3-dione](/img/structure/B2527039.png)

![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl 4-methyl 4-fluoropiperidine-1,4-dicarboxylate](/img/structure/B2527045.png)

![Ethyl 6-ethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2527048.png)

![methyl 4-(2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2527052.png)